Product packaging for Methyl 5-(Boc-amino)pyridine-2-acetate(Cat. No.:)

Methyl 5-(Boc-amino)pyridine-2-acetate

Cat. No.: B12442310
M. Wt: 266.29 g/mol
InChI Key: XMJRHMBGDHGZKJ-UHFFFAOYSA-N
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Description

Methyl 5-(Boc-amino)pyridine-2-acetate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B12442310 Methyl 5-(Boc-amino)pyridine-2-acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-9(14-8-10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRHMBGDHGZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Green Chemistry Principles in the Synthesis of Boc Aminopyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like Boc-aminopyridine derivatives to reduce environmental impact and improve safety and efficiency.

One significant green approach focuses on the use of environmentally benign solvents and catalysts. Research has demonstrated the use of Polyethylene glycol (PEG-400) as a green, recyclable solvent and catalyst for the N-Boc protection of amines. japsonline.comresearchgate.net This method avoids hazardous organic solvents and allows for the recovery and reuse of the PEG-400, aligning with the principles of waste prevention and the use of renewable feedstocks. japsonline.com This approach has been shown to provide good to excellent yields without the formation of common byproducts like isocyanates or N,N-di-Boc derivatives. japsonline.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of green chemistry. Enzyme cascades are being explored for the synthesis of protected amino derivatives. rsc.org While some studies have found that Boc-protected substrates may not be well-accepted by certain enzymes like galactose oxidase (GOase), the investigation into biocatalytic routes for producing chiral aminopiperidines and other nitrogen heterocycles is an active area of research. rsc.org The use of enzymes can lead to high selectivity under mild reaction conditions (e.g., neutral pH and ambient temperature), reducing energy consumption and the need for protecting groups. rsc.org

Furthermore, the development of one-pot multicomponent reactions (MCRs) for synthesizing pyridine (B92270) derivatives is a key green strategy. nih.govresearchgate.net MCRs improve atom economy and process efficiency by combining multiple reaction steps into a single operation, which reduces solvent usage, energy consumption, and waste generation. researchgate.net

Green Chemistry PrincipleApplication in Boc-Aminopyridine SynthesisSource
Use of Greener SolventsPolyethylene glycol (PEG-400) as a recyclable solvent for N-Boc protection. japsonline.comresearchgate.net
CatalysisUse of enzymes (biocatalysis) for selective synthesis of amino derivatives. rsc.org
Atom Economy / EfficiencyOne-pot multicomponent reactions to construct pyridine rings. nih.govresearchgate.net
Waste PreventionRecovery and reuse of catalysts and solvents like PEG-400. japsonline.com

This interactive table highlights the application of green chemistry principles in the synthesis of related compounds.

Purification and Isolation Techniques in the Context of Synthesis Research

Reactions Involving the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments.

Acid-Mediated Deprotection Mechanisms

The removal of the Boc group is typically achieved by treatment with a strong acid. wikipedia.org Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. wikipedia.org

The mechanism of acid-mediated deprotection proceeds through the following steps:

Protonation: The acid protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.

Cleavage: The protecting group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, resulting in the formation of the corresponding aminopyridine salt.

This deprotection yields methyl 5-aminopyridine-2-acetate, which can then participate in further reactions.

Nucleophilic Reactivity of the De-protected Amine

Following the removal of the Boc group, the resulting primary amine at the C-5 position of the pyridine (B92270) ring exhibits nucleophilic character. The deprotected compound, methyl 5-aminopyridine-2-acetate, can engage in a variety of reactions typical of aromatic amines.

These reactions include:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although over-alkylation can be a challenge.

Sulfonylation: The amine can react with sulfonyl chlorides to yield sulfonamides.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases or imines.

The nucleophilicity of the amine allows for the construction of more complex molecular architectures, making it a key intermediate in medicinal chemistry and materials science. For instance, aminopyridine derivatives are used in the synthesis of compounds with a wide range of biological activities. acs.org

Transformations of the Amine to Other Nitrogen-Containing Functionalities

The primary amino group of the deprotected methyl 5-aminopyridine-2-acetate can be converted into a variety of other nitrogen-containing functional groups, most notably through diazotization.

Diazotization and Sandmeyer-Type Reactions

Treatment of the aminopyridine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, converts the primary amino group into a diazonium salt. rsc.orgnih.gov The diazotization of 2-aminopyridine derivatives is a well-established procedure. rsc.org However, pyridine-2-diazonium salts are known to be highly unstable and often cannot be isolated. google.com

These diazonium intermediates are exceptionally versatile and can be displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a variety of substituents onto the pyridine ring that are not easily accessible through other synthetic routes. researchgate.netnih.gov

Common transformations of the diazonium salt include:

Halogenation: Reaction with copper(I) halides (CuCl, CuBr) introduces chloro or bromo substituents. wikipedia.org

Cyanation: Treatment with copper(I) cyanide (CuCN) yields the corresponding nitrile.

Hydroxylation: Heating the diazonium salt in water leads to the formation of the corresponding pyridinol (hydroxypyridine). rsc.orgnih.gov

The conditions for these reactions can be tailored to achieve the desired transformation, as shown in the table below.

Starting Material Reagents Product Functional Group Reference
Aryl Amine1. NaNO₂, HCl 2. CuClChloro (-Cl) wikipedia.org
Aryl Amine1. NaNO₂, H₂SO₄ 2. CuBrBromo (-Br) wikipedia.org
Aryl Amine1. NaNO₂, Acid 2. CuCNCyano (-CN) wikipedia.org
Aryl Amine1. NaNO₂, Acid 2. H₂O, HeatHydroxyl (-OH) rsc.org

These transformations significantly expand the synthetic utility of this compound by allowing access to a diverse array of 5-substituted pyridine-2-acetic acid derivatives.

Reactivity of the Methyl Ester Functionality

The methyl ester group at the C-2 position is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-(Boc-amino)pyridine-2-carboxylic acid. This transformation can be achieved under either basic or acidic conditions.

Base-Mediated Hydrolysis (Saponification): This is the most common method and involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent like methanol or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and water. The reaction is reversible, and the equilibrium must be driven towards the products, typically by using a large excess of water.

The resulting carboxylic acid is a valuable intermediate, enabling further reactions such as amide bond formation (coupling reactions) or other transformations characteristic of the carboxyl group.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by another alcohol.

Base-Catalyzed Transesterification: A base (typically the alkoxide corresponding to the desired alcohol, e.g., NaOEt for transesterification with ethanol) acts as a strong nucleophile that attacks the ester carbonyl.

To ensure a high yield of the desired product, the alcohol reactant is often used in large excess as the solvent, which shifts the equilibrium of the reaction towards the products. masterorganicchemistry.com This method allows for the synthesis of a variety of different esters from the parent methyl ester, which can be useful for modifying the solubility, reactivity, or other physicochemical properties of the molecule. The transesterification of β-keto esters, for example, is a catalyst-driven reaction. rsc.org Solid acid catalysts have also been shown to be effective in transesterification reactions. hep.com.cn The study of 2-pyridyl esters has also provided insights into metal ion-coordinated transesterification. researchgate.net

Reaction Type Catalyst Mechanism Summary Key Considerations
Acid-CatalyzedH₂SO₄, HClProtonation of carbonyl oxygen, followed by nucleophilic attack by alcohol.Reversible; use of excess alcohol as solvent drives equilibrium. masterorganicchemistry.com
Base-CatalyzedNaOR', KOR'Nucleophilic attack of alkoxide on the ester carbonyl.Irreversible formation of a stable carboxylate anion drives the reaction.

Amidation Reactions at the Ester Position

The methyl ester at the 2-position of the pyridine ring is susceptible to nucleophilic acyl substitution, most notably amidation, to yield the corresponding carboxamides. This transformation is a common strategy for introducing further diversity into the molecular scaffold. While direct literature on the amidation of this compound is not prevalent, the reaction can be accomplished using standard synthetic methodologies.

Common approaches for the amidation of esters that are applicable to this substrate include:

Direct Aminolysis: Heating the ester with a primary or secondary amine, sometimes with the aid of a catalyst, can directly produce the amide. The reaction often requires elevated temperatures and may proceed slowly.

Catalytic Amidation: More efficient methods utilize catalysts to facilitate the reaction under milder conditions. Boron-based reagents, such as borane-pyridine complexes or borate (B1201080) esters, have been shown to be effective for the direct amidation of carboxylic acids and could potentially be adapted for the direct conversion of esters. researchgate.netmdpi.com

Two-Step Saponification-Amidation: A reliable, albeit longer, route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide. The resulting carboxylate can then be coupled with an amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

A plausible reaction scheme for the two-step amidation is presented below:

Table 1: Representative Two-Step Amidation of this compound

Step Reagents and Conditions Product
1. Saponification 1. LiOH, THF/H₂O2. HCl (to pH ~4) 5-(Boc-amino)pyridine-2-acetic acid

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The electronic nature of the pyridine ring in this compound is complex, influencing its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic attack compared to benzene. rsc.org However, the 5-amino group, even when protected with the electron-withdrawing Boc group, remains a powerful ortho-, para-directing activating group due to the lone pair on the nitrogen atom. Conversely, the methyl acetate group at the C2 position and the ring nitrogen itself are deactivating.

The directing effects of the substituents are as follows:

5-Boc-amino group: Activating, directs to C4 and C6.

2-Methylacetyl group: Deactivating, meta-directing (to C4).

Pyridine Nitrogen: Deactivating, directs to C3 and C5.

Considering these competing effects, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are ortho to the strongly activating Boc-amino group. Nitration of 2-aminopyridine, for example, typically yields the 5-nitro product, highlighting the powerful directing effect of the amino group. google.comsapub.org For the title compound, this would correspond to substitution at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr):

Classical SNAr reactions require an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.com While the pyridine ring is electron-deficient, activating it for nucleophilic attack, particularly at the C2 and C4/C6 positions nih.govyoutube.com, this compound lacks a suitable leaving group on the ring.

However, if a halogen were introduced onto the ring (e.g., at the C6 position via electrophilic halogenation), the resulting halo-pyridine would be a prime candidate for SNAr. A nucleophile would preferentially attack the C6 position, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Ring (if applicable to further derivatization)

For further derivatization, a halogenated analogue of this compound would be an exceptionally versatile intermediate for various palladium-catalyzed cross-coupling reactions. Assuming the synthesis of a precursor like Methyl 5-(Boc-amino)-6-bromopyridine-2-acetate, several powerful C-C and C-N bond-forming reactions could be employed.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl or vinyl groups at the C6 position. The Suzuki coupling of halopyridines is well-established. researchgate.netnih.govresearchgate.net

Table 2: Hypothetical Suzuki-Miyaura Coupling

Reactants Catalyst System Product

Sonogashira Coupling: This reaction allows for the installation of an alkyne moiety, a valuable functional group for further transformations via click chemistry or other reactions. The Sonogashira reaction is effective on halopyridines, including those with amino substituents. wikipedia.orgnih.govlibretexts.orgresearchgate.net

Table 3: Hypothetical Sonogashira Coupling

Reactants Catalyst System Product

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction would allow for the introduction of a variety of primary or secondary amines at the C6 position, providing access to a diverse library of diaminopyridine derivatives. wikipedia.orgresearchgate.net The chemoselectivity of this reaction on halo-esters is also documented. rsc.org

Table 4: Hypothetical Buchwald-Hartwig Amination

Reactants Catalyst System Product

Chemo- and Regioselectivity in Multi-functionalized Pyridine Systems

The chemical behavior of this compound is a case study in chemo- and regioselectivity, arising from the distinct electronic properties of its functional groups.

Chemoselectivity: In reactions involving nucleophiles, the ester carbonyl is generally more electrophilic than the Boc-carbonyl group and is the preferred site of attack. For instance, in amidation reactions, the methyl ester is selectively transformed while the Boc protecting group remains intact under typical conditions. The Boc group itself is designed to be stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. organic-chemistry.org In metal-catalyzed cross-coupling reactions on a halogenated derivative, the C-X bond (where X is a halogen) is the reactive site, with the ester and Boc-amino groups being well-tolerated by most modern catalytic systems.

Regioselectivity: In electrophilic aromatic substitution, the regiochemical outcome is a balance between the directing effects of all substituents. The C4 and C6 positions are doubly activated by the ortho-directing Boc-amino group and the meta-directing nature of the C2-ester and ring nitrogen. The powerful activating nature of the amino group typically dominates, making substitution at C4 and C6 the most probable outcome. For deprotonation/metalation reactions, the C6 position is the most likely site due to the directing effect of the pyridine nitrogen and the C2-substituent. acs.org In nucleophilic aromatic substitution on a halogenated ring (e.g., 6-bromo derivative), the C6 position is highly activated towards substitution due to its ortho position relative to the electron-withdrawing pyridine nitrogen.

Applications in the Synthesis of Complex Molecular Architectures and Advanced Intermediates

Methyl 5-(Boc-amino)pyridine-2-acetate as a Versatile Building Block in Heterocycle Synthesis

The inherent functionalities of this compound make it a powerful precursor in the synthesis of diverse heterocyclic systems. The Boc-protected amine at the 5-position allows for controlled and selective reactions, while the methyl acetate (B1210297) group at the 2-position offers a handle for various chemical transformations. This strategic placement of reactive sites facilitates its use in constructing more complex heterocyclic structures.

The tert-Butyloxycarbonyl (Boc) protecting group is crucial to the compound's utility. wikipedia.org It masks the reactivity of the amino group, preventing unwanted side reactions during synthetic steps targeting other parts of the molecule. wikipedia.org This group is stable under a range of conditions but can be readily removed with acids like trifluoroacetic acid or hydrochloric acid when the amine's reactivity is desired. wikipedia.org

The pyridine (B92270) ring itself, being an electron-deficient aromatic system, influences the reactivity of its substituents and can participate in various cycloaddition and substitution reactions. The ester and the protected amine functionalities can be sequentially or concurrently manipulated to build fused ring systems or to introduce further molecular diversity. This controlled reactivity is fundamental to its role as a versatile building block in the synthesis of novel heterocyclic compounds. mdpi.comnih.gov

Construction of Fused Pyridine Systems utilizing the Compound

The development of fused heterocyclic systems is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. This compound serves as an excellent starting material for the construction of such fused pyridine scaffolds.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles that exhibit a broad spectrum of biological activities. The synthesis of these scaffolds often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. While direct use of this compound in this context is not explicitly detailed in the provided search results, the analogous 2-aminopyridine core is fundamental to their formation. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a common method for preparing imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.orgresearchgate.net This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org

The synthesis of complex imidazo[1,2-a]pyridine-containing peptidomimetics has been achieved through a tandem GBB and Ugi reaction sequence. beilstein-journals.org In such a strategy, a suitably functionalized aminopyridine is a key starting material. The principles of these syntheses can be conceptually applied to derivatives of this compound, where the Boc-protected amine could be deprotected to reveal the reactive 2-amino group necessary for the cyclization to form the imidazo[1,2-a]pyridine core.

Furthermore, molecular iodine-catalyzed, ultrasound-assisted synthesis has been reported for imidazo[1,2-a]pyridine scaffolds, demonstrating the ongoing development of efficient synthetic methodologies for this heterocyclic system. nih.gov

The pyridine-2-acetate moiety of the title compound is a key feature for its incorporation into larger and more complex molecular frameworks. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form amides or esters, respectively. This amide bond formation is a cornerstone of peptide synthesis and allows for the integration of the pyridine scaffold into peptidic or peptidomimetic structures.

The methylene (B1212753) group of the acetate function is also reactive. It can be deprotonated with a suitable base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. These include alkylations, aldol (B89426) condensations, and Claisen condensations, providing a powerful means to elaborate the side chain at the 2-position of the pyridine ring.

Moreover, the entire pyridine-2-acetate fragment can be viewed as a glycine (B1666218) equivalent with an embedded pyridine ring. This perspective highlights its potential in the synthesis of complex amino acid derivatives and peptidomimetics, where the pyridine ring can introduce conformational constraints or act as a key pharmacophoric element.

Precursor in the Synthesis of Complex Pyridine-Based Chemical Probes (e.g., fluorescence tags)

The development of sophisticated chemical probes is essential for studying biological systems. Pyridine-based fluorophores are of particular interest due to their favorable photophysical properties. This compound can serve as a valuable precursor in the synthesis of such probes.

For example, the synthesis of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential PET probe for imaging the PI3K/mTOR pathway in cancer has been reported. nih.gov While this specific example does not start directly from this compound, it highlights the importance of functionalized pyridine and imidazo[1,2-a]pyridine scaffolds in the development of advanced imaging agents. nih.gov The synthetic strategies employed in such work often involve multi-step sequences where a functionalized pyridine core is progressively elaborated. The combination of a protected amine and a modifiable ester in this compound makes it an attractive starting point for the development of novel probes. The Boc-protected amine could be deprotected and subsequently functionalized with a fluorophore or a reactive group for bioconjugation, while the ester could be modified to tune the probe's solubility or other physicochemical properties.

Development of Novel Synthetic Sequences Initiated by the Compound's Reactivity

The unique reactivity profile of this compound can be exploited to initiate novel synthetic sequences. The interplay between the protected amine, the ester, and the pyridine ring allows for the design of elegant and efficient routes to complex target molecules.

For instance, a synthetic sequence could begin with a reaction at the ester functionality, such as a reduction to the corresponding alcohol. This new functional group could then be used to direct subsequent transformations on the pyridine ring or at the 5-position after deprotection of the amine. Alternatively, a reaction could be initiated at the pyridine ring itself, for example, a Minisci-type reaction to introduce a new substituent, with the ester and protected amine groups guiding the regioselectivity of the reaction.

The development of synthetic routes for novel heterocyclic amino acid derivatives often relies on the strategic use of protecting groups and the carefully orchestrated reaction of different functional groups within a molecule. nih.gov The structure of this compound is well-suited for such strategies, allowing for the sequential unmasking and reaction of its functional groups to build up molecular complexity in a controlled manner.

Interactive Data Table: Synthetic Applications

Application Area Key Reaction Type Resulting Scaffold/Product Type Relevant Citation(s)
Heterocycle SynthesisCyclocondensationFused Pyridine Systems beilstein-journals.org, researchgate.net
Fused Pyridine SystemsGroebke–Blackburn–BienayméImidazo[1,2-a]pyridines beilstein-journals.org, researchgate.net
DerivatizationAmide CouplingPeptidomimetics beilstein-journals.org
Chemical ProbesMulti-step SynthesisPET Imaging Agents nih.gov

Theoretical and Computational Studies on Methyl 5 Boc Amino Pyridine 2 Acetate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For derivatives of pyridine (B92270), these calculations reveal how substituents influence the electron distribution and, consequently, the chemical behavior of the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

Computational studies on analogous Boc-protected aminopyridines, such as 4-(Boc-amino)pyridine and 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, provide a model for understanding Methyl 5-(Boc-amino)pyridine-2-acetate. researchgate.netnih.gov DFT calculations at the B3LYP level of theory are commonly used for these analyses. researchgate.netnih.gov For these types of molecules, the HOMO is typically localized on the aminopyridine ring, reflecting its electron-rich nature, while the LUMO is distributed across the pyridine ring system. mdpi.comresearchgate.net

The presence of the electron-donating Boc-amino group generally increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the ester group at the 2-position, being electron-withdrawing, tends to lower the energy of the LUMO, enhancing its reactivity towards nucleophiles. imperial.ac.ukuoanbar.edu.iq The calculated HOMO-LUMO gap for related aminopyridine derivatives provides a quantitative measure of their kinetic stability. aip.org

Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine Analog

ParameterCalculated Value (eV)
EHOMO-6.26
ELUMO-0.88
Energy Gap (ΔE)5.38

Data modeled after calculations on similar pyridine derivatives. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups (both in the ester and the Boc-protecting group). researchgate.nettandfonline.com These sites represent the primary locations for interactions with electrophiles and hydrogen bond donors. A region of positive potential would likely be associated with the amino proton and the hydrogens on the methyl group of the ester, indicating sites for nucleophilic interaction. tandfonline.com This analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological target. tandfonline.com

Beyond the HOMO-LUMO gap, a suite of conceptual DFT-based descriptors can be calculated to provide a more nuanced picture of chemical reactivity. These global reactivity descriptors, derived from the HOMO and LUMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). aip.org

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. aip.org

Softness (S) is the reciprocal of hardness and indicates a higher chemical reactivity and lower kinetic stability. aip.org

Table 2: Calculated Global Reactivity Descriptors for a Pyridine Analog

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.26
Electron Affinity (A)-ELUMO0.88
Electronegativity (χ)(I+A)/23.57
Chemical Hardness (η)(I-A)/22.69
Global Softness (S)1/(2η)0.186

Data modeled after calculations on similar pyridine derivatives. irjweb.com

Molecular Dynamics Simulations to Elucidate Conformational Preferences

While quantum chemical calculations typically focus on a single, optimized geometry, molecules in reality are dynamic entities that can adopt various conformations. libretexts.org Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational preferences and flexibility. mdpi.comajchem-a.com

For this compound, key areas of conformational flexibility include the rotation around the C-N bond of the Boc-amino group and the C-C bond connecting the ester group to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable, low-energy conformers. fsu.edunih.gov The presence of the bulky tert-butyl group in the Boc protecting group significantly influences the conformational landscape, often leading to a preferred orientation to minimize steric hindrance. fsu.edu

In Silico Mechanistic Investigations of Key Transformations

Computational chemistry can be used to model reaction pathways and elucidate the mechanisms of chemical transformations. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, offering insights that are often difficult to obtain experimentally.

For a compound like this compound, several key transformations could be investigated in silico. These might include:

Synthesis: Modeling the final steps of its synthesis to understand regioselectivity and reaction barriers.

Hydrolysis: Investigating the mechanism of ester or Boc-group cleavage under acidic or basic conditions.

Cross-Coupling Reactions: The pyridine scaffold is a common participant in palladium-catalyzed cross-coupling reactions. Computational studies could predict the most likely sites of reaction and the influence of the existing substituents on the reaction outcome.

Mechanistic studies on the reactivity of pyridine have shown that the ring is generally electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2 and 4 positions. imperial.ac.ukuoanbar.edu.iqwikipedia.org The presence of a positive charge on a protonated pyridinium (B92312) ion further enhances this deactivation towards electrophiles. uoanbar.edu.iq Computational investigations can precisely quantify these effects and predict how the interplay of the amino and ester groups in this compound directs its reactivity in specific transformations.

Computational Design of Novel Derivatives with Enhanced Synthetic Utility

One of the most exciting applications of computational chemistry is the rational design of new molecules with improved properties. nih.govrsc.org Starting from the scaffold of this compound, in silico methods can be used to design novel derivatives with enhanced synthetic utility.

This process typically involves:

Scaffold Modification: Proposing a library of new derivatives by systematically altering the functional groups. For example, the ester could be changed to an amide or a ketone, or different substituents could be placed on the pyridine ring.

Property Calculation: Using quantum chemical methods to calculate the properties of these new derivatives, such as their reactivity descriptors, solubility, and electronic properties. nih.gov

Virtual Screening: Filtering the designed library based on the desired properties to identify the most promising candidates for synthesis.

For instance, if the goal is to create a more nucleophilic analog, derivatives could be designed with additional electron-donating groups, and their HOMO energies could be calculated to predict their reactivity. nih.gov If a derivative suitable for a specific cross-coupling reaction is desired, the stability of potential intermediates and the energy barriers of the catalytic cycle could be modeled. acs.org This in silico approach can significantly accelerate the discovery of new synthetic building blocks, saving time and resources in the laboratory. nih.govnih.gov

Structure Reactivity Relationship Srr Investigations in Methyl 5 Boc Amino Pyridine 2 Acetate Scaffolds

Impact of Boc-Amino Group Position on Pyridine (B92270) Ring Reactivity

The Boc-amino group at the 5-position of the pyridine ring in Methyl 5-(Boc-amino)pyridine-2-acetate is a pivotal determinant of the molecule's reactivity. As an electron-donating group (EDG), the amino functionality, even when protected, significantly modulates the electron density of the pyridine nucleus. This electronic enrichment primarily enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

The directing influence of the amino group in electrophilic aromatic substitution on pyridine is well-established. Generally, amino groups direct incoming electrophiles to the ortho and para positions. In the case of a 5-aminopyridine derivative, this would correspond to the C4 and C6 positions. However, the steric bulk of the Boc protecting group can influence the regioselectivity of such reactions, potentially favoring the less hindered C4 position.

Furthermore, the electron-donating nature of the Boc-amino group can impact the basicity of the pyridine nitrogen. While the lone pair of the pyridine nitrogen is in an sp²-hybridized orbital and largely orthogonal to the π-system, the electronic push from the 5-substituent can still influence its proton affinity. Computational studies on substituted pyridines have shown that electron-donating groups generally increase the electron density on the pyridine nitrogen, thereby enhancing its basicity. researchgate.netrsc.org

The presence of the Boc-amino group also deactivates the pyridine ring towards nucleophilic aromatic substitution (SNAr). By increasing the electron density on the ring, it disfavors attack by nucleophiles, which typically target electron-deficient aromatic systems.

Influence of the Methyl Ester Functionality on Chemical Transformations

Positioned at the 2-position, the methyl ester functionality imparts a contrasting electronic effect on the pyridine ring. As an electron-withdrawing group (EWG), the methyl ester deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the positions ortho and para to it (C3 and C5, and to a lesser extent, the nitrogen).

The primary role of the methyl ester in chemical transformations often involves its own reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(Boc-amino)pyridine-2-carboxylic acid. ambeed.com This transformation is a gateway to a variety of other functional groups through amide bond formation with amines, which can be facilitated by standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt). nih.gov

The ester can also be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminium hydride. Moreover, the acidic nature of the α-protons on the acetate (B1210297) moiety allows for enolate formation and subsequent alkylation or condensation reactions, providing a handle for further structural diversification at the 2-position.

Substituent Effects on the Pyridine Core's Reactivity Profile

Conversely, for nucleophilic aromatic substitution, the activating effect of the ester group is counteracted by the deactivating amino group. Therefore, SNAr reactions on this scaffold are expected to be less facile than on pyridines bearing only strong electron-withdrawing groups.

The formation of the pyridine N-oxide is another important transformation. The rate and feasibility of N-oxidation are sensitive to the electronic nature of the substituents on the pyridine ring. researchgate.net Electron-donating groups generally favor N-oxide formation, while electron-withdrawing groups hinder it. nih.gov In the case of this compound, the presence of the activating amino group would suggest that N-oxidation is a viable transformation, although the deactivating ester group might necessitate slightly harsher conditions. Pyridine N-oxides are valuable intermediates as they can facilitate substitutions at the C2 and C6 positions. researchgate.net

Table 1: Predicted Reactivity at Different Positions of this compound
PositionElectrophilic AttackNucleophilic AttackGoverning Influence
Pyridine NFavored (Protonation/Alkylation)-Boc-amino (activating)
C2DisfavoredFavored (by ester)Methyl ester (withdrawing)
C3Slightly DisfavoredSlightly FavoredCompeting effects
C4FavoredDisfavoredBoc-amino (activating)
C6FavoredFavored (by N and ester)Boc-amino (activating) and Ring Nitrogen

Stereochemical Considerations in the Synthesis and Transformations of Derivatives

While the parent molecule, this compound, is achiral, stereochemical considerations become paramount when it is used as a scaffold for the synthesis of more complex, chiral derivatives. The introduction of a stereocenter can occur through various transformations.

For instance, if the methyl ester is hydrolyzed to the carboxylic acid and then coupled with a chiral amine, a pair of diastereomers will be formed. The separation and characterization of these diastereomers would be crucial for understanding their differential biological activities.

Furthermore, reactions involving the α-carbon of the acetate side chain can lead to the formation of a new stereocenter. For example, the stereoselective alkylation of the enolate derived from this position would require the use of chiral auxiliaries or catalysts to control the stereochemical outcome. The development of stereoselective methods for the dearomatization of pyridine derivatives has also gained significant attention, offering pathways to chiral piperidines and other saturated aza-heterocycles. mdpi.com Such strategies could potentially be applied to derivatives of this scaffold to generate stereochemically rich molecules.

Table 2: Potential Stereochemical Transformations of this compound Derivatives
Reaction TypeDescriptionStereochemical Outcome
Amide CouplingReaction of the corresponding carboxylic acid with a chiral amine.Formation of diastereomers.
α-AlkylationAlkylation of the enolate of the acetate moiety.Potential for creating a new stereocenter; requires stereocontrol.
Asymmetric DearomatizationCatalytic stereoselective reduction or addition to the pyridine ring.Formation of chiral piperidine (B6355638) or dihydropyridine (B1217469) derivatives. mdpi.com

Development of Predictive Models for Chemical Reactivity

The development of predictive models for chemical reactivity, such as Quantitative Structure-Activity Relationship (QSAR) models and computational chemistry approaches, is a powerful tool in modern drug discovery. For pyridine-containing compounds, these models can help in understanding and predicting how different substituents will affect their biological activity and chemical reactivity.

QSAR Models: QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.govresearchgate.net For a series of derivatives based on the this compound scaffold, a QSAR study could be employed to identify the key structural features that contribute to a desired biological effect. This would involve synthesizing a library of analogues with variations at different positions and measuring their biological activity. The resulting data could then be used to build a predictive model to guide the design of more potent compounds.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.netnih.gov For this compound, computational analysis can be used to calculate properties such as the electron density at different positions of the pyridine ring, the energy of the frontier molecular orbitals (HOMO and LUMO), and the transition state energies for various reactions. These calculations can help to rationalize the observed reactivity and predict the outcome of new chemical transformations.

Table 3: Application of Predictive Models to the this compound Scaffold
ModelApplicationPredicted Outcome
Hammett PlotQuantify electronic effects of substituents on reaction rates.Determine the sensitivity of reactions to substituent changes. rsc.org
QSARCorrelate structural features with biological activity.Guide the design of more potent analogues. nih.govresearchgate.net
DFT CalculationsAnalyze electronic structure and reaction mechanisms.Predict reactivity and regioselectivity. researchgate.net

Future Directions and Emerging Research Avenues for Boc Aminopyridine 2 Acetate Derivatives

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of pyridine (B92270) derivatives is undergoing a transformation with the development of novel catalytic systems designed to improve efficiency, selectivity, and substrate scope. Traditional methods often require harsh conditions, but modern catalysis offers milder and more effective alternatives. acs.org

Researchers are actively investigating a range of catalysts for these transformations:

Zirconium(IV) chloride has emerged as an effective catalyst for three-component reactions to produce complex fused-ring systems, such as 5-amino and 5-iminoimidazo[1,2-a]imidazoles, from 2-aminoimidazole precursors. nih.gov

Cationic half-sandwich rare-earth catalysts are enabling the atom-economical ortho-alkylation of pyridines through C-H addition to olefins, compatible with a wide array of pyridine and olefin substrates. organic-chemistry.org

Copper(I) salts , when used in synergy with secondary ammonium (B1175870) salts, can catalyze the modular synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org

Transition-metal-free systems , such as those using iodine and triethylamine (B128534), are being developed for the chemo-selective synthesis of 2-aryl-substituted pyridines. organic-chemistry.org

Eco-friendly catalysts , like activated fly ash, have been successfully used for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, offering advantages such as high yields and the use of less hazardous solvents. bhu.ac.in

These novel systems are crucial for synthesizing functionalized Boc-aminopyridine derivatives, allowing for precise control over the final molecular architecture.

Table 1: Comparison of Catalytic Systems for Pyridine Derivative Synthesis

Catalyst System Reactants Product Type Key Advantages Reference
Zirconium(IV) chloride 2-Aminoimidazoles, Aldehydes, Isocyanides Fused Imidazoles High efficiency for multicomponent reactions, structural diversity. nih.gov
Cationic Rare-Earth Catalysts Pyridines, Olefins 2-Alkylated Pyridines Atom-economical, high generality for substrates. organic-chemistry.org
Copper(I) Salt / Amine O-acetyl ketoximes, α,β-unsaturated aldehydes Substituted Pyridines Mild conditions, broad functional group tolerance. organic-chemistry.org
Activated Fly Ash 2-Aminopyridine (B139424), Phenacyl bromide Imidazo[1,2-a]pyridines Eco-friendly, reusable catalyst, high yield. bhu.ac.in

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing has spurred interest in integrating the synthesis of heterocyclic compounds like Boc-aminopyridine derivatives into flow chemistry and automated platforms. Flow chemistry offers superior control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes. youtube.com

Key research efforts in this area include:

Rapid Dual Activation: Micro-flow reactors have demonstrated the ability to perform rapid dual activation of substrates, such as β-amino acid N-carboxy anhydrides, enabling the one-flow synthesis of numerous derivatives in seconds. nih.gov This approach is highly adaptable for the derivatization of Boc-aminopyridine-2-acetate.

Automated Peptide Synthesis: The principles of automated solid-phase peptide synthesis (SPPS), which heavily relies on protecting groups like Boc and Fmoc, are being translated to solution-phase flow synthesis. wikipedia.orgyoutube.com This reduces waste from excess reagents and allows for the scalable production of complex molecules. youtube.com

Process Optimization: Flow platforms allow for precise control over temperature, pressure, and mixing, which is critical for managing reactive intermediates and optimizing reaction outcomes in the synthesis of highly functionalized pyridines.

The integration of these automated systems promises to accelerate the discovery and development of new Boc-aminopyridine-2-acetate derivatives by enabling high-throughput screening of reaction conditions and rapid library synthesis.

Application in Materials Science (e.g., precursors for functional polymers or ligands)

Pyridine-containing molecules are valuable precursors for advanced materials due to the unique electronic and coordination properties of the pyridine nucleus. nih.gov Derivatives of Boc-aminopyridine-2-acetate are being explored as building blocks for functional polymers and ligands with applications in catalysis, electronics, and environmental science.

Functional Polymers: Pyridine-containing polymers are investigated for diverse applications, including the capture of contaminants, metal absorption, and as supports for recyclable reagents. nih.gov However, the Lewis basicity of the pyridine nitrogen can interfere with polymerization catalysts. nih.gov Strategic placement of bulky groups or the use of protecting groups like Boc can mitigate this issue, enabling controlled polymerization processes like Ring-Opening Metathesis Polymerization (ROMP). nih.gov

Ligands for Metal Catalysts: The pyridine motif is a key component in ligands used for transition metal catalysis. acs.org Researchers are designing and synthesizing novel pyrazolyl-pyridine ruthenium(II) complexes for applications such as the dehydrogenation of formic acid, contributing to sustainable hydrogen storage systems. rsc.org

Self-Healing Materials: The development of functional polymer composites and flexible devices often relies on interfacial dynamic bonds. Pyridine derivatives can be incorporated into polymer backbones to create mechanically robust sensors, actuators, and self-healing materials. rsc.org

Table 2: Applications of Pyridine Derivatives in Materials Science

Application Area Specific Use Role of Pyridine Derivative Reference
Polymer Chemistry Monomer for ROMP Forms polymer backbone for contaminant capture or self-assembly. nih.gov
Catalysis Ligand for Ruthenium(II) Complexes Mediates formic acid dehydrogenation for hydrogen storage. rsc.org
Materials Engineering Component in Polymer Composites Enables development of sensors, actuators, and self-healing materials. rsc.org

Sustainable Synthesis and Derivatization Strategies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For pyridine derivatives, this involves developing methods that are more environmentally friendly, efficient, and safer. nih.gov

Emerging sustainable strategies include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. nih.gov MCRs have been developed for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.govresearchgate.net

Green Solvents and Catalysts: Research is focused on replacing hazardous solvents and catalysts with greener alternatives. This includes using water as a solvent or employing reusable, non-toxic catalysts like activated fly ash. bhu.ac.innih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption. bhu.ac.innih.gov

Transition-Metal-Free Reactions: To avoid the cost and toxicity associated with heavy metals, transition-metal-free annulation reactions are being designed. One such method uses benzamides as a nitrogen source for the one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes. mdpi.com

These sustainable approaches are critical for the large-scale, environmentally responsible production of Boc-aminopyridine-2-acetate and its derivatives.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and designing novel transformations. Advanced spectroscopic techniques are providing unprecedented insight into the behavior of Boc-aminopyridine derivatives and related compounds during chemical reactions.

NMR Spectroscopy: Gauge-independent atomic orbital (GIAO) calculations of 1H and 13C NMR chemical shifts are being used to probe the electronic structure of molecules like 4-(Boc-amino)pyridine. researchgate.net These computational methods, combined with experimental data, help elucidate the effects of solvents and substituents on the molecule's properties. researchgate.net

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of Boc-aminopyridine derivatives can be computed using Density Functional Theory (DFT) and compared with experimental IR and Raman spectra. This allows for detailed assignment of vibrational modes and provides information about bonding and conformational structures. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to investigate electronic properties, such as HOMO-LUMO energy gaps and electronic transitions. researchgate.net For instance, studies on 4-(Boc-amino)pyridine have analyzed how different solvents affect its absorption wavelengths, providing insight into its electronic behavior. researchgate.net

X-ray Absorption Spectroscopy: This technique is used to characterize the electronic structure and coordination environment of metal complexes involving pyridine-based ligands, as demonstrated in studies of copper(II) complexes with bis-pyridine-dioxime ligands. rsc.org

These advanced characterization methods are indispensable for rational catalyst design, reaction optimization, and uncovering novel reactivity patterns for Boc-aminopyridine-2-acetate derivatives.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(Boc-amino)pyridine-2-acetate?

The compound can be synthesized via aromatic nucleophilic substitution followed by hydroxydeboronation, as demonstrated in analogous pyridine-acetate derivatives . A typical approach involves coupling Boc-protected amines to pyridine intermediates using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. For example, bromopyridine intermediates (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) can react with Boc-protected amines under basic conditions (e.g., K₂CO₃) in a 1,4-dioxane/water solvent system . Yield optimization requires careful control of reaction time (12–24 hr) and temperature (80–100°C).

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and acetate ester linkage (δ ~3.7 ppm for methyl ester) .
  • HPLC-MS : For purity assessment (≥95%) and molecular ion verification (e.g., [M+H⁺] at m/z calculated for C₁₃H₁₉N₂O₄: 283.13) .
  • FT-IR : To identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

Store at –20°C under inert atmosphere (argon/nitrogen) to prevent Boc group hydrolysis. Avoid exposure to acids, moisture, or elevated temperatures. Shelf life in anhydrous DMSO or DMF is typically 6–12 months .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for high-yield peptide conjugation?

The Boc group’s acid-labile nature necessitates mild deprotection (e.g., TFA/DCM, 1:1 v/v, 1–2 hr) before conjugation. Post-deprotection, activate the free amine using HATU/DIPEA in DMF for amide bond formation with carboxylic acids. Side reactions (e.g., ester hydrolysis) can be minimized by maintaining pH <7 and temperatures below 25°C .

Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected pyridine derivatives?

Discrepancies often arise from:

  • Boronate ester stability : Hydroxydeboronation efficiency varies with solvent (THF vs. dioxane) and catalyst (Pd(PPh₃)₄ vs. PdCl₂) .
  • Steric hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency; microwave-assisted synthesis (50–100 W, 100°C) can improve reaction rates .
  • Purification methods : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) achieves higher purity (>98%) than standard silica gel .

Q. How does the Boc group influence the compound’s stability under varying experimental conditions?

  • Thermal stability : Decomposition occurs above 60°C (TGA data), limiting its use in high-temperature reactions.
  • Acid sensitivity : Boc cleavage initiates at pH <3 (e.g., in TFA), but partial hydrolysis is observed in aqueous buffers (pH 5–6) over 48 hr .
  • Photostability : UV-Vis studies show no degradation under standard lab lighting, but prolonged UV exposure (254 nm) induces ester bond cleavage .

Q. What advanced applications exist for this compound in medicinal chemistry?

  • Peptidomimetic design : The pyridine-acetate scaffold serves as a rigid backbone for α-helix mimetics targeting protein-protein interactions .
  • PROTACs : The Boc-amine is a handle for E3 ligase ligand conjugation, enabling targeted protein degradation .
  • Fluorescent probes : Functionalization with anthracene or pyrene derivatives enables cellular imaging applications .

Methodological Considerations

  • Data Contradictions : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + HRMS) to confirm product identity, especially when scaling reactions .
  • Troubleshooting : Low yields in coupling steps may require ligand screening (e.g., XPhos vs. SPhos) or solvent optimization (DMF vs. NMP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.